5-Fluoro-2-hydroxy-N-(5-nitropyridin-2-yl)benzamide
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Overview
Description
5-Fluoro-2-hydroxy-N-(5-nitropyridin-2-yl)benzamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by the presence of fluorine, hydroxyl, and nitro functional groups attached to a benzamide and pyridine ring structure. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-hydroxy-N-(5-nitropyridin-2-yl)benzamide typically involves multiple steps, starting with the preparation of the pyridine and benzamide precursors. One common method involves the nucleophilic substitution of a nitro group by fluorine in a pyridine derivative, followed by the coupling of the resulting fluoropyridine with a benzamide derivative under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-hydroxy-N-(5-nitropyridin-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often facilitated by catalysts or under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Fluoro-2-hydroxy-N-(5-nitropyridin-2-yl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of 5-Fluoro-2-hydroxy-N-(5-nitropyridin-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to active sites of enzymes or receptors, potentially inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-nitropyridine: Shares the fluoropyridine structure but lacks the benzamide moiety.
5-Bromo-2-nitropyridine: Similar structure with bromine instead of fluorine.
2-Hydroxy-5-nitropyridine: Similar structure but lacks the fluorine atom
Uniqueness
5-Fluoro-2-hydroxy-N-(5-nitropyridin-2-yl)benzamide is unique due to the combination of fluorine, hydroxyl, and nitro groups attached to both benzamide and pyridine rings. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
783371-18-6 |
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Molecular Formula |
C12H8FN3O4 |
Molecular Weight |
277.21 g/mol |
IUPAC Name |
5-fluoro-2-hydroxy-N-(5-nitropyridin-2-yl)benzamide |
InChI |
InChI=1S/C12H8FN3O4/c13-7-1-3-10(17)9(5-7)12(18)15-11-4-2-8(6-14-11)16(19)20/h1-6,17H,(H,14,15,18) |
InChI Key |
QZTLCSHYVJTZHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=O)NC2=NC=C(C=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
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